molecular formula C7H4BrClFI B13975567 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene

3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene

Cat. No.: B13975567
M. Wt: 349.36 g/mol
InChI Key: DBVOEHYVILXJJR-UHFFFAOYSA-N
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Description

3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H4BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring along with a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene typically involves multi-step reactions starting from a simpler benzene derivative. One common method is electrophilic aromatic substitution, where different halogen atoms are introduced sequentially under controlled conditions. For example:

    Bromination: Benzene can be brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Chlorination: Chlorine (Cl2) can be introduced using a similar electrophilic substitution reaction with iron(III) chloride (FeCl3) as the catalyst.

    Fluorination: Fluorine atoms are typically introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Iodine can be added using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like nitric acid (HNO3).

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as the catalyst.

Industrial Production Methods

Industrial production of such complex halogenated compounds often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogens, it can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

    Medicine: The compound may serve as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene depends on the specific application and reaction it is involved in. Generally, the presence of multiple halogens and a methyl group can influence its reactivity and interaction with other molecules. For example, in electrophilic aromatic substitution reactions, the halogens can act as electron-withdrawing groups, affecting the reactivity of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-chloro-5-fluoro-2-iodo-4-methylbenzene
  • 2-Bromo-4-chloro-6-fluoro-3-iodotoluene
  • 1-Bromo-4-iodobenzene

Uniqueness

3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene is unique due to the specific arrangement of halogens and the methyl group on the benzene ring. This unique structure can lead to distinct reactivity patterns and applications compared to other similar compounds.

Properties

Molecular Formula

C7H4BrClFI

Molecular Weight

349.36 g/mol

IUPAC Name

3-bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene

InChI

InChI=1S/C7H4BrClFI/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,1H3

InChI Key

DBVOEHYVILXJJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)I)F)Cl

Origin of Product

United States

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